4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline
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Overview
Description
4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is a chemical compound with a complex structure that includes both an aromatic ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of aniline derivatives followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies on its binding affinity and activity are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline: shares similarities with other aromatic amines and substituted anilines.
N,N-Dimethylaniline: A simpler analog with similar aromatic properties but lacking the additional amino group.
4-Amino-N,N-dimethylaniline: Another related compound with different substitution patterns on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a dimethylamino group
Properties
IUPAC Name |
4-[(2S)-3-amino-2-methylpropyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(9-13)8-11-4-6-12(7-5-11)14(2)3/h4-7,10H,8-9,13H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUZQWKGCMLI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)N(C)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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